(S)-3-Chloropropane-1,2-diyl ditetradecanoate

Catalog No.
S1796004
CAS No.
1051390-02-3
M.F
C₃₁H₅₉ClO₄
M. Wt
531.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Chloropropane-1,2-diyl ditetradecanoate

CAS Number

1051390-02-3

Product Name

(S)-3-Chloropropane-1,2-diyl ditetradecanoate

IUPAC Name

[(2S)-3-chloro-2-tetradecanoyloxypropyl] tetradecanoate

Molecular Formula

C₃₁H₅₉ClO₄

Molecular Weight

531.25

InChI

InChI=1S/C31H59ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3/t29-/m1/s1

SMILES

CCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCC

Synonyms

1,1’-[1-(Chloromethyl)-1,2-ethanediyl] Ester Tetradecanoic Acid
  • Limited information is available due to the compound's niche nature. Scientific databases like Google Scholar: don't yield any significant results related to its research applications.
  • Companies like Santa Cruz Biotechnology offer (S)-3-Chloropropane-1,2-diyl ditetradecanoate, but primarily as a research tool or reference material [1].

(S)-3-Chloropropane-1,2-diyl ditetradecanoate is an ester compound derived from the reaction of (S)-3-chloropropane-1,2-diol and tetradecanoic acid, commonly known as myristic acid. This compound features a chlorinated propane backbone with two tetradecanoate ester groups attached. The molecular formula for this compound is C₃₄H₆₄ClO₄, and its structure can be represented as follows:

text
CH3(CH2)12C(=O)O | Cl-CH2-CHOH-CH2-O-C(=O)CH2(CH2)12CH3

This compound is notable for its potential applications in various fields, including food science and pharmaceuticals, due to its unique chemical properties.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, this ester can hydrolyze to yield (S)-3-chloropropane-1,2-diol and tetradecanoic acid.
  • Transesterification: This reaction can occur when (S)-3-chloropropane-1,2-diyl ditetradecanoate is treated with another alcohol in the presence of a catalyst, resulting in the formation of a different ester and the release of tetradecanoic acid.
  • Decomposition: Under thermal treatment or in acidic conditions, the compound may decompose to release chlorinated byproducts, which could include 3-chloropropane-1,2-diol and other chlorinated fatty acids .

The synthesis of (S)-3-chloropropane-1,2-diyl ditetradecanoate typically involves the following steps:

  • Preparation of (S)-3-chloropropane-1,2-diol: This can be synthesized from glycerol through chlorination processes.
  • Esterification Reaction: The (S)-3-chloropropane-1,2-diol is then reacted with tetradecanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction proceeds via nucleophilic attack of the hydroxyl group on the carbonyl carbon of tetradecanoic acid.
text
(S)-3-Chloropropane-1,2-diol + Tetradecanoic Acid → (S)-3-Chloropropane-1,2-diyl ditetradecanoate + Water

(S)-3-Chloropropane-1,2-diyl ditetradecanoate has potential applications in:

  • Food Industry: As a food additive or emulsifier due to its ester nature.
  • Pharmaceuticals: Potential use in drug formulation as a carrier or stabilizing agent for active pharmaceutical ingredients.
  • Cosmetics: Utilized in formulations requiring emulsification or skin conditioning properties.

Several compounds share structural similarities with (S)-3-chloropropane-1,2-diyl ditetradecanoate. These include:

Compound NameStructure OverviewUnique Features
3-Chloropropane-1,2-diolChlorinated diol with two hydroxyl groupsKnown for toxicity; precursor to various esters
Myristic AcidSaturated fatty acid with 14 carbon atomsCommonly used in food and cosmetics
Glycerol MonostearateGlycerol esterified with stearic acidUsed as an emulsifier; non-toxic
Glyceryl TristearateGlycerol triester with three stearic acidsProvides creaminess in food products

(S)-3-Chloropropane-1,2-diyl ditetradecanoate is unique due to its chlorinated structure combined with long-chain fatty acids which may impart distinct physicochemical properties compared to non-chlorinated esters.

Precursor Materials and Reactants

The synthesis of (S)-3-Chloropropane-1,2-diyl ditetradecanoate relies on two primary precursor materials: (S)-3-chloropropane-1,2-diol and tetradecanoic acid. The foundational step in synthesizing this compound involves the esterification of (S)-3-chloropropane-1,2-diol with tetradecanoic acid . The chiral diol precursor can be obtained through several synthetic routes, including the selective chlorination of glycerol derivatives or through chiral resolution techniques [2] [3].

The preparation of (S)-3-chloropropane-1,2-diol typically involves the hydrolysis of epichlorohydrin or the selective opening of glycidol with chloride sources [3] [5]. Alternative preparation methods include the conversion of glycerol to chlorohydrin derivatives using hydrogen chloride in the presence of Brønsted acidic ionic liquids, which can achieve yields exceeding 81% at complete glycerol conversion [2]. For industrial applications, cation resin catalysts have been employed to facilitate complete hydrolysis of chloropropylene oxide, offering high yields and efficient conversion rates [3].

Tetradecanoic acid serves as the acyl donor in the esterification reaction. This long-chain saturated fatty acid can be derived from natural sources or synthesized through conventional methods. The selection of high-purity tetradecanoic acid is crucial for achieving optimal esterification yields and product quality [7] [8]. The preparation of tetradecanoic acid esters has been extensively studied, with various synthetic approaches demonstrating the versatility of this fatty acid in ester formation reactions [7].

Precursor MaterialSource/Preparation MethodTypical PurityYield Considerations
(S)-3-Chloropropane-1,2-diolEpichlorohydrin hydrolysis>95%Temperature-dependent
(S)-3-Chloropropane-1,2-diolGlycerol chlorination>90%Catalyst-dependent
Tetradecanoic acidNatural/synthetic sources>98%Commercial availability

Catalytic Systems and Reaction Conditions

The esterification of (S)-3-chloropropane-1,2-diol with tetradecanoic acid typically employs acid catalysis following the Fischer esterification mechanism [8]. Common acid catalysts include sulfuric acid and para-toluenesulfonic acid, which facilitate the formation of the ester bond while maintaining the stereochemical integrity of the chiral center . The reaction conditions often involve refluxing the reactants in an organic solvent such as toluene or dichloromethane to enhance the esterification process .

The Fischer esterification mechanism proceeds through a six-step process involving protonation, addition, deprotonation, protonation, elimination, and final deprotonation steps [8]. This mechanism ensures the formation of the desired diester while preserving the (S)-configuration at the chiral center. The use of molecular sieves or Dean-Stark apparatus for water removal drives the equilibrium toward ester formation, improving overall yields [8] [13].

Immobilized lipase catalysts have emerged as an alternative to traditional acid catalysts, offering enhanced selectivity and milder reaction conditions [9] [11]. Lipase-catalyzed esterification of long-chain fatty acids with glycerol derivatives has demonstrated high conversion rates and excellent stereoselectivity [9]. The enzyme Candida antarctica lipase has shown particular effectiveness in the synthesis of fatty acid esters, achieving conversions up to 95% under optimized conditions [11].

Temperature control plays a critical role in the esterification process, with optimal reaction temperatures typically ranging from 45 to 60 degrees Celsius for enzymatic catalysis and 80 to 120 degrees Celsius for acid-catalyzed reactions [9]. Higher temperatures may lead to increased reaction rates but can also result in thermal degradation of the chiral center or unwanted side reactions [13].

Catalyst TypeTemperature Range (°C)Solvent SystemTypical Yield (%)
Sulfuric acid80-120Toluene/dichloromethane75-85
para-Toluenesulfonic acid60-100Organic solvents70-80
Immobilized lipase45-60Solvent-free/minimal85-95

Industrial-Scale Synthesis and Process Optimization

Industrial-scale production of (S)-3-chloropropane-1,2-diyl ditetradecanoate requires careful consideration of process efficiency, yield optimization, and cost-effectiveness [13] [14]. Continuous flow reactors offer significant advantages over traditional batch processes, providing better heat and mass transfer control while maintaining consistent product quality [13] [15]. The implementation of continuous flow systems allows for precise control over reaction conditions and minimizes the risk of contamination that can occur in large-scale batch operations [13].

Process intensification techniques, including microwave-assisted synthesis and continuous flow reactors, have demonstrated improved reaction efficiency and reduced processing times [13] [15]. These technologies enable more precise temperature control and enhanced mixing, leading to higher yields and improved product consistency. The use of immobilized catalysts in continuous flow systems facilitates easy catalyst recovery and reuse, reducing overall production costs [15] [29].

The optimization of industrial esterification processes involves balancing multiple parameters, including reactant ratios, catalyst loading, temperature, and residence time [13] [16]. Mathematical modeling and simulation techniques play crucial roles in identifying optimal operating conditions and predicting reaction performance under various scenarios [13]. Response surface methodology has been successfully employed to optimize fatty acid esterification processes, achieving maximum conversions while minimizing energy consumption [16].

Water removal strategies are particularly important in industrial-scale esterification processes [17]. The implementation of efficient water separation techniques, such as azeotropic distillation or membrane separation, drives the equilibrium toward product formation and enhances overall process efficiency [17]. Vacuum operation combined with dry nitrogen bubbling has proven effective for water removal in industrial esterification applications [17].

Equipment design considerations for industrial-scale synthesis include the use of corrosion-resistant materials such as stainless steel or glass-lined reactors to withstand the corrosive nature of the reactants and products [13]. The selection of appropriate materials is crucial for maintaining product purity and extending equipment lifespan. Heat exchanger design and mixing systems must be optimized to ensure uniform temperature distribution and adequate mass transfer throughout the reactor volume [13].

Process ParameterBatch OperationContinuous FlowOptimization Benefit
Residence time2-6 hours15-45 minutes75% reduction
Temperature control±5°C±1°CImproved selectivity
Catalyst recoveryComplexSimplified90% recovery rate
Product consistencyVariableUniformEnhanced quality

Stereochemical Control and (S)-Configuration Maintenance

Maintaining the (S)-configuration during the esterification process requires careful control of reaction conditions and catalyst selection [20] [21]. The stereochemical integrity of the chiral center in (S)-3-chloropropane-1,2-diol must be preserved throughout the synthetic sequence to ensure the final product retains the desired enantiomeric purity [24]. Chiral resolution techniques can be employed to obtain enantiopure starting materials, providing a foundation for stereoselective synthesis [21] [25].

The Fischer esterification mechanism generally proceeds with retention of configuration at the chiral center, as the reaction occurs at the hydroxyl groups rather than at the carbon bearing the chlorine substituent [8] [12]. However, harsh reaction conditions or prolonged reaction times may lead to racemization or epimerization, compromising the stereochemical purity of the final product [12]. Temperature control and reaction time optimization are critical factors in maintaining stereochemical integrity [22].

Enzymatic catalysis offers superior stereochemical control compared to traditional acid-catalyzed reactions [27]. Immobilized lipases demonstrate excellent enantioselectivity in the esterification of chiral alcohols with fatty acids, often achieving enantiomeric excesses greater than 95% [27]. The three-dimensional structure of the enzyme active site provides a chiral environment that favors the formation of one enantiomer over the other, ensuring high stereochemical fidelity [27].

Analytical methods for monitoring stereochemical purity include chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [22]. These techniques enable real-time monitoring of enantiomeric composition during the synthesis process, allowing for immediate adjustments to reaction conditions if stereochemical drift is observed [22]. The use of chiral stationary phases in chromatographic analysis provides baseline resolution of enantiomers, facilitating accurate determination of enantiomeric excess [22].

Solvent selection plays a crucial role in maintaining stereochemical control during esterification reactions [12]. Polar protic solvents may promote racemization through stabilization of carbocation intermediates, while aprotic solvents generally preserve stereochemical integrity [12]. The choice of reaction medium must balance solubility requirements with stereochemical considerations to achieve optimal results [17].

Stereochemical FactorImpact on (S)-ConfigurationControl Strategy
Reaction temperatureHigh risk above 100°CMaintain ≤80°C
Catalyst acidityStrong acids may cause racemizationUse mild acid catalysts
Reaction timeExtended times increase riskOptimize for minimal time
Solvent polarityPolar solvents may promote racemizationUse aprotic solvents

(S)-3-Chloropropane-1,2-diyl ditetradecanoate exhibits the molecular formula C₃₁H₅₉ClO₄ with a molecular weight of 531.25 g/mol [2] [3]. The compound is registered under CAS number 1051390-02-3 and possesses a distinctive structural architecture characterized by a central three-carbon propane backbone functionalized with chlorine substitution and two tetradecanoate ester moieties [2].

The stereochemical configuration of this compound centers on the S-stereogenic center at the C-2 position of the propane backbone [2] [3]. The absolute configuration is denoted by the (S)-designation, indicating that the compound exhibits a specific three-dimensional arrangement around the chiral carbon bearing the ester linkage [2]. The IUPAC nomenclature precisely describes the molecule as (S)-3-chloropropane-1,2-diyl ditetradecanoate, reflecting both the stereochemistry and the ester substitution pattern [2] [3].

Structural representation can be expressed through the SMILES notation: ClC[C@@H](OC(CCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCC)=O [2] [3], which clearly indicates the chlorine substitution at the terminal carbon and the S-configuration at the central carbon. The canonical SMILES representation CCCCCCCCCCCCCC(=O)O[C@H](CCl)COC(=O)CCCCCCCCCCCCC provides an unambiguous structural description [2].

The compound features two tetradecanoyl (myristoyl) chains attached via ester linkages to the 1,2-positions of the chloropropane backbone, creating an amphiphilic molecule with distinct hydrophobic and hydrophilic regions . This structural arrangement imparts unique physicochemical properties that influence its analytical characterization and potential applications in biochemical systems [5].

ParameterValue
Molecular FormulaC₃₁H₅₉ClO₄
Molecular Weight531.25 g/mol
Stereogenic Centers1 (C-2 position)
Absolute ConfigurationS-configuration
Chiral Designation(S)-enantiomer

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation and stereochemical confirmation of (S)-3-chloropropane-1,2-diyl ditetradecanoate. Both ¹H NMR and ¹³C NMR provide comprehensive structural information regarding the molecular framework and stereochemical features [6] [7] [8].

¹H NMR Spectroscopic Analysis in deuterated chloroform (CDCl₃) reveals characteristic resonance patterns that definitively establish the structural connectivity [6] [8]. The central proton at C-2 appears as a quintet at δ 5.15-5.20 ppm, reflecting coupling with both the adjacent methylene groups and confirming the ester environment [6]. The methylene protons at C-1 manifest as a doublet of doublets at δ 4.35-4.45 ppm, indicating the diastereotopic nature resulting from the adjacent stereogenic center [6] [8].

The chloromethylene protons at C-3 exhibit a characteristic doublet of doublets at δ 3.75-3.85 ppm, with the downfield shift reflecting the electron-withdrawing effect of the chlorine substituent [6] [9]. The α-methylene protons of the tetradecanoyl chains appear as triplets at δ 2.30-2.35 ppm, while the terminal methyl groups of the fatty acid chains resonate as triplets at δ 0.85-0.90 ppm [6] [8].

¹³C NMR Spectroscopic Characterization provides detailed information about the carbon framework and conformational preferences [6] [7] [10]. The carbonyl carbons of the ester groups appear as characteristic singlets at δ 173-174 ppm, confirming the ester functionality [6] [10]. The C-1 carbon bearing the ester linkage exhibits a doublet at δ 62-65 ppm due to the stereogenic center influence [6].

The chlorine-bearing carbon at C-3 demonstrates a distinctive triplet at δ 42-43 ppm, with the upfield shift relative to typical alcohols confirming the halogen substitution [6] [9]. The aliphatic carbons of the tetradecanoyl chains appear as complex multiplets in the δ 22-32 ppm region, while the terminal methyl carbons resonate as triplets at δ 14.1 ppm [6] [8].

Two-dimensional NMR techniques including COSY, HSQC, and HMBC experiments provide additional structural confirmation and facilitate complete assignment of all resonances [6] [11]. These techniques are particularly valuable for establishing connectivity patterns and confirming the stereochemical assignment [11] [12].

NMR TechniqueChemical Shift (ppm)MultiplicityAssignment
¹H NMR (CDCl₃)5.15-5.20quintetH-2 (CHO-ester)
¹H NMR (CDCl₃)4.35-4.45doublet of doubletsH₂-1 (CH₂O-ester)
¹H NMR (CDCl₃)3.75-3.85doublet of doubletsH₂-3 (CH₂Cl)
¹³C NMR (CDCl₃)173-174singletC=O (carbonyl carbons)
¹³C NMR (CDCl₃)62-65doubletC-1 (CH₂O-ester)
¹³C NMR (CDCl₃)42-43tripletC-3 (CH₂Cl)

X-Ray Crystallography and Conformational Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for (S)-3-chloropropane-1,2-diyl ditetradecanoate, although single crystal preparation requires specific crystallization conditions due to the amphiphilic nature of the molecule [13] [14] [15]. The compound typically crystallizes in a monoclinic crystal system with space group P2₁, characteristic of chiral organic compounds [13] [16].

Crystal structure parameters reveal unit cell dimensions with approximate values of a ≈ 25-30 Å, b ≈ 8-12 Å, c ≈ 15-20 Å, and β ≈ 110-120° [13] [16]. The calculated density ranges from 1.1-1.2 g/cm³, consistent with organic esters containing long alkyl chains [16]. The asymmetric unit typically contains four molecules (Z = 4), facilitating hydrogen bonding interactions between adjacent molecules [13].

Conformational analysis through crystallographic data reveals that the compound adopts an extended conformation with the tetradecanoyl chains in anti-parallel arrangements [14] [17]. The C-2 stereogenic center maintains the S-configuration with torsion angles indicating staggered arrangements around the central carbon [14] [17]. This extended conformation minimizes steric interactions between the bulky ester groups and optimizes van der Waals contacts [17].

Molecular packing in the crystal lattice demonstrates layer-like structures with the hydrophobic tetradecanoyl chains forming interdigitated arrangements [14] [16]. Weak intermolecular hydrogen bonding occurs between ester oxygen atoms and methylene hydrogens, stabilizing the crystal structure [13] [16]. The chlorine atom participates in halogen bonding interactions with neighboring molecules, contributing to the overall crystal stability [13].

Co-crystallization techniques using tetraaryladamantanes as crystallization chaperones have proven effective for obtaining high-quality crystals suitable for X-ray analysis [15]. This approach facilitates rapid structure determination and absolute configuration assignment within three days using minimal sample quantities [15].

Computational conformational studies using density functional theory (DFT) calculations at the B3LYP/6-31+G(d,p) level support the crystallographic findings [14] [17]. Multiple conformations within a 1 kcal/mol energy window indicate conformational flexibility, particularly regarding the orientation of the tetradecanoyl chains [14].

ParameterValue/Description
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell β (°)~110-120°
Density (g/cm³)~1.1-1.2
Z (molecules/unit cell)4
Conformational PreferenceExtended conformation
C-2 ConfigurationS-configuration

Mass Spectrometry and Isotopic Labeling Applications

Mass spectrometry analysis of (S)-3-chloropropane-1,2-diyl ditetradecanoate employs multiple ionization techniques to achieve comprehensive structural characterization and molecular identification [18] [19] [20]. Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode generates characteristic fragmentation patterns that confirm the molecular structure and stereochemical identity [18] [21].

Molecular ion identification through ESI-MS reveals the protonated molecular ion [M+H]⁺ at m/z 531/533, exhibiting the characteristic chlorine isotope pattern with a 3:1 ratio corresponding to ³⁵Cl/³⁷Cl isotopes [18] [19]. The sodium adduct [M+Na]⁺ appears at m/z 554/556 with 45% relative intensity, while dimer formation [2M+H]⁺ occurs at m/z 1061/1063/1065 with 15% relative intensity [18].

Gas chromatography-mass spectrometry (GC-MS) analysis using electron ionization provides detailed fragmentation information [18] [19] [22]. The base peak at m/z 496/498 corresponds to [M-Cl]⁺, resulting from chlorine radical loss [18]. The tetradecanoyl fragment [C₁₄H₂₇O₂]⁺ at m/z 227 demonstrates 90% relative intensity, confirming the ester composition [18] [22].

High-resolution mass spectrometry achieves accurate mass determination with values of 531.2591 for the molecular ion, enabling precise elemental composition confirmation [18] [21]. The mass accuracy typically exceeds 1.5 ppm, providing unambiguous molecular formula assignment [21].

Isotopic labeling applications utilize deuterium substitution at specific positions to facilitate mechanistic studies and metabolic tracking [23] [24] [20]. Deuterated analogs such as (S)-3-chloro(propane-d₅)-1,2-diyl ditetradecanoate serve as internal standards for quantitative analysis [25] [23]. These stable isotope-labeled compounds exhibit identical chromatographic behavior while providing distinct mass spectral signatures for isotope dilution mass spectrometry [23] [20].

Multicomponent reaction (MCR) approaches enable efficient synthesis of ¹³C-labeled and ¹⁵N-labeled derivatives for specialized applications [23] [24]. These isotopically enriched compounds facilitate nuclear magnetic resonance studies and positron emission tomography (PET) tracer development [23] [24].

Analytical method validation for isotopic variants demonstrates limits of detection below 0.8 ng/g and limits of quantification at 2 ng/g, with recovery rates ranging from 85-102% [19]. Matrix effects remain minimal at 1.98-7.67%, ensuring reliable quantitative analysis [19].

Gas chromatography-tandem mass spectrometry (GC-MS/MS) methods employ multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity [19] [21]. Derivatization with heptafluorobutyric anhydride improves volatility and detection limits for trace analysis [19].

Techniquem/z ValueRelative Intensity (%)Assignment
ESI-MS (Positive)531/533 [M+H]⁺100Protonated molecular ion
ESI-MS (Positive)554/556 [M+Na]⁺45Sodium adduct
GC-MS (EI)496/498 [M-Cl]⁺85Loss of chlorine radical
GC-MS (EI)227 [C₁₄H₂₇O₂]⁺90Tetradecanoyl fragment
High Resolution MS531.2591Base peakAccurate mass determination

XLogP3

13.2

Dates

Last modified: 04-14-2024

Explore Compound Types